molecular formula C17H21ClN2OS B2722287 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 746630-76-2

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2722287
CAS No.: 746630-76-2
M. Wt: 336.88
InChI Key: ZYFQXKBJJKCXIO-UHFFFAOYSA-N
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Description

2-Chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chloroacetamide derivative featuring a thiazole ring substituted at the 4-position with a phenyl group and an N-hexyl chain. This compound belongs to a class of molecules where structural modifications, such as aryl substitutions on the thiazole ring and alkylation of the acetamide nitrogen, influence physicochemical properties and biological activity.

Properties

IUPAC Name

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-2-3-4-8-11-20(16(21)12-18)17-19-15(13-22-17)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQXKBJJKCXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with hexylamine and 4-phenyl-1,3-thiazole under specific conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. Specifically, 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antimicrobial potential of several thiazole derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that the introduction of halogenated groups significantly enhances antibacterial activity due to increased lipophilicity, allowing better penetration through bacterial membranes .
  • Antifungal Activity : Other investigations demonstrated the compound's effectiveness against fungal pathogens, including Candida albicans. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could optimize antifungal efficacy .

Analgesic Properties

The analgesic potential of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been explored through molecular docking studies and in vivo models.

Research Findings

  • Molecular Docking Studies : Studies have employed molecular docking techniques to assess the binding affinity of this compound with cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a promising binding profile that suggests potential as an analgesic agent comparable to established drugs like diclofenac .
  • In Vivo Analgesic Activity : In vivo assessments using hot plate models revealed that derivatives of this compound exhibited significant analgesic responses, supporting its potential therapeutic application in pain management .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives are also noteworthy. The compound's ability to inhibit inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

Insights from Recent Studies

Research has highlighted that compounds with thiazole moieties can modulate inflammatory responses by inhibiting key enzymes involved in inflammation. This mechanism is particularly relevant for developing new treatments for conditions such as arthritis and other inflammatory disorders .

Summary Table of Applications

Application TypeBiological ActivityReferences
AntimicrobialEffective against Gram-positive bacteria and fungi
AnalgesicSignificant pain relief in vivo
Anti-inflammatoryInhibition of inflammatory pathways

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (): Lacks the N-hexyl group but retains the 4-phenylthiazole moiety. This compound was synthesized via acetylation of 2-amino-4-phenylthiazole with chloroacetyl chloride, yielding a molecular weight of 281.7 g/mol.
  • 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 83558-09-2, ): Substitutes the phenyl group with a fluorophenyl ring, enhancing electronegativity. The fluorine atom may improve metabolic stability and binding interactions in biological targets.
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ): Features a halogenated aryl group, synthesized via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea. Such halogenated analogs are often explored for kinase inhibition due to enhanced hydrophobic interactions.

Alkylation of the Acetamide Nitrogen

  • 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 7, ): Replaces chloro with a hydroxypiperidinyl group, enhancing solubility via hydrogen bonding. This modification highlights the trade-off between lipophilicity and aqueous solubility in drug design.

Table 1: Comparative Data for Selected Analogs

Compound Name Substituents (Thiazole) R Group (Acetamide) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-phenyl Hexyl ~352.9 (calculated) High lipophilicity (predicted) -
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide 4-phenyl H 281.7 Antifungal candidate
2-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide 4-fluorophenyl H 270.7 Improved metabolic stability
N-[4-(3-Chloro-4-fluorophenyl)thiazol-2-yl]acetamide 3-Cl-4-F-phenyl H 300.1 Kinase inhibition potential
2-{[3-Phenyl-triazinoquinazolin-6-yl]thio}-N-(4-phenylthiazol-2-yl)acetamide 4-phenyl Triazinoquinazoline 455.5 Anticancer activity (inferred from structure)

Key Observations:

Lipophilicity: The hexyl chain in the target compound likely increases logP compared to non-alkylated analogs, enhancing passive diffusion across biological membranes.

Electronic Effects : Fluorine or chlorine substituents on the aryl ring (e.g., ) modulate electron density, affecting binding to targets like kinases or fungal enzymes.

Biological Activity : While direct data on the target compound are lacking, analogs with 4-phenylthiazole moieties show antifungal () and kinase-modulating () properties.

Biological Activity

2-Chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

  • Molecular Formula : C₁₇H₂₁ClN₂OS
  • Molecular Weight : 336.88 g/mol
  • CAS Number : 565191-93-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli>125 μM

The mechanism of action appears to involve the inhibition of protein synthesis, leading to bactericidal effects. This was confirmed by assays that demonstrated a reduction in nucleic acid and peptidoglycan production in treated bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity. It has been tested against Candida spp., revealing a notable capacity to inhibit biofilm formation, which is critical for the pathogenicity of these fungi.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans50 μg/mL

The compound was found to surpass fluconazole in terms of antifungal efficacy, particularly in biofilm inhibition studies .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the effectiveness of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide against multi-drug resistant strains of Staphylococcus aureus (MRSA). The study reported:

  • Biofilm Inhibition Concentration (MBIC) : 62.216 - 124.432 μg/mL
  • Biofilm Eradication Concentration (MBEC) : 124.432 - 248.863 μg/mL

These results indicate that the compound not only inhibits bacterial growth but also disrupts established biofilms, which are notoriously difficult to treat .

The proposed mechanism involves:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function.
  • Disruption of Cell Wall Synthesis : By inhibiting peptidoglycan production, it compromises bacterial cell integrity.
  • Biofilm Disruption : The ability to prevent biofilm formation suggests a quorum sensing interference mechanism .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how can purity be optimized?

The compound is synthesized via chloroacetylation of 2-amino-4-phenylthiazole derivatives. A typical procedure involves reacting 2-amino-5-aryl-methylthiazole (0.03 mol) with chloroacetyl chloride (0.03 mol) in dry benzene under reflux for 3 hours. Post-reaction, unreacted reagents are removed by washing with aqueous sodium bicarbonate, followed by recrystallization from ethanol to yield light-yellow crystals (73.27% purity) . For higher purity (>95%), column chromatography or repeated recrystallization in ethanol-DMF mixtures is recommended . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~1520–1560 cm⁻¹) .
  • NMR : ¹H NMR identifies hexyl chain protons (δ 0.8–1.6 ppm), thiazole aromatic protons (δ 7.2–7.8 ppm), and chloroacetamide CH₂ (δ 4.0–4.5 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and thiazole C-2/C-4 signals .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 363.8) and detects impurities .

Q. What preliminary biological activities have been reported for this compound?

Chlorinated acetamide-thiazole hybrids exhibit antibacterial activity by disrupting bacterial protein synthesis, with MIC values ranging from 8–32 µg/mL against Gram-positive strains (e.g., S. aureus). The chlorohexyl side chain enhances membrane permeability, while the 4-phenylthiazole moiety contributes to target binding . Anticancer potential is also noted, with IC₅₀ values of ~50 µM against HeLa cells, likely via thiazole-mediated apoptosis pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SHELX programs) is essential. For example, the compound crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonds directed toward the thiazole nitrogen, stabilizing the conformation. Discrepancies in bond angles (e.g., C–S–C in thiazole vs. computational models) can be resolved using SHELXL refinement, leveraging high-resolution (<1.0 Å) data .

Q. What strategies address contradictory bioactivity data across studies?

Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion for MICs). Standardize protocols using CLSI guidelines. For inconsistent cytotoxicity results, validate via orthogonal assays (e.g., MTT, caspase-3 activation). Structure-activity relationship (SAR) studies can isolate confounding factors, such as hexyl chain length versus thiazole substitution .

Q. How does the hexyl chain influence the compound’s pharmacokinetic profile?

The hexyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability but reducing aqueous solubility. Mitigate this via prodrug strategies (e.g., phosphate esters) or nanoformulation. Metabolic stability assays (e.g., liver microsomes) show CYP3A4-mediated oxidation of the hexyl chain, suggesting co-administration with CYP inhibitors may prolong half-life .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) against E. coli ribosomes (PDB: 4V7U) identifies hydrogen bonding between the acetamide carbonyl and 23S rRNA A2451. MD simulations (AMBER) reveal stable binding over 100 ns, but the chlorohexyl group may sterically hinder entry into deeper ribosomal pockets. QSAR models highlight the critical role of Cl-atom electronegativity in antibacterial potency .

Q. How do solvent polarity and temperature affect reaction yields in synthesis?

Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, increasing yields by 15–20% compared to benzene. However, they may promote side reactions (e.g., thiazole ring degradation). Optimize at 60–70°C: higher temperatures (>80°C) accelerate chloroacetyl chloride hydrolysis, reducing efficiency. Kinetic studies (HPLC monitoring) suggest a second-order reaction mechanism .

Methodological Challenges

Q. What safety protocols are mandated for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Conduct reactions in fume hoods due to chloroacetyl chloride toxicity.
  • Neutralize waste with 5% sodium bicarbonate before disposal .

Q. How can regioselectivity issues in thiazole functionalization be controlled?

Electrophilic substitution at the thiazole C-5 position is favored due to electron-donating hexyl groups. Use directing groups (e.g., nitro at C-4) or transition-metal catalysts (Pd/Cu) for C–H activation at C-2. Monitor via ¹H NMR to confirm substitution patterns .

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